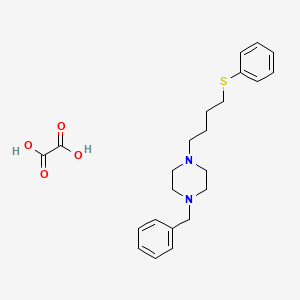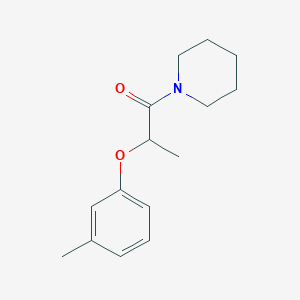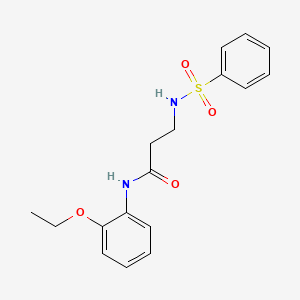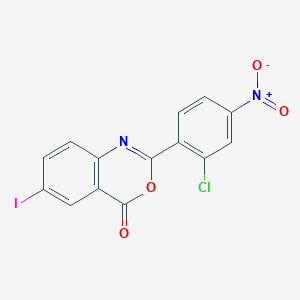![molecular formula C14H19BrClNO6 B4207140 1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4207140.png)
1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid
Overview
Description
1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid is a complex organic compound that features a bromine and chlorine-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 4-bromo-2-chlorophenol with 3-bromopropanol in the presence of a base to form the phenoxypropyl intermediate.
Salt Formation: Finally, the amine derivative is reacted with ethanedioic acid (oxalic acid) to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted phenoxy derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as aldehydes, ketones, or alcohols.
Scientific Research Applications
1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(4-bromo-2-chlorophenoxy)propyl]amino}-2-propanol: The non-salt form of the compound.
1-{[3-(4-chlorophenoxy)propyl]amino}-2-propanol: A similar compound lacking the bromine substituent.
1-{[3-(4-bromophenoxy)propyl]amino}-2-propanol: A similar compound lacking the chlorine substituent.
Uniqueness
1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-9(16)8-15-5-2-6-17-12-4-3-10(13)7-11(12)14;3-1(4)2(5)6/h3-4,7,9,15-16H,2,5-6,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFBYJUJMYCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC1=C(C=C(C=C1)Br)Cl)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}isophthalate](/img/structure/B4207060.png)

![N-(5-chloro-2-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4207066.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-cyclohexylphenoxy)acetyl]piperazine](/img/structure/B4207072.png)
![4-[({3-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4207081.png)
![4-Benzyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4207098.png)
![5-bromo-N-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-furamide](/img/structure/B4207103.png)
![2-[(2-phenylethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B4207105.png)

![N-[2-(2-phenoxypropanoylamino)phenyl]butanamide](/img/structure/B4207118.png)
![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4207132.png)
![N-(3-iodophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4207138.png)


